REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH:26][C:27]2[CH:32]=[CH:31][C:30]([I:33])=[CH:29][C:28]=2[F:34])=[C:4]([CH:12]=[C:13](/[CH:16]=[N:17]/[O:18][CH2:19][CH2:20][CH2:21][C:22](=[O:25])NC)[C:14]=1[F:15])[C:5]([NH:7][O:8][CH2:9][CH2:10][OH:11])=[O:6].ClC(Cl)C(O)=O>C(Cl)Cl>[F:1][C:2]1[C:3]([NH:26][C:27]2[CH:32]=[CH:31][C:30]([I:33])=[CH:29][C:28]=2[F:34])=[C:4]([CH:12]=[C:13]([CH2:16][N:17]2[C:22](=[O:25])[CH2:21][CH2:20][CH2:19][O:18]2)[C:14]=1[F:15])[C:5]([NH:7][O:8][CH2:9][CH2:10][OH:11])=[O:6]
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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FC=1C(=C(C(=O)NOCCO)C=C(C1F)/C=N/OCCCC(NC)=O)NC1=C(C=C(C=C1)I)F
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Name
|
|
Quantity
|
6.65 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 15 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
dichloromethane was removed under reduced pressure with a rotary evaporator
|
Type
|
ADDITION
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Details
|
The residue was diluted with 1,2-dichloroethane (240 ml)
|
Type
|
STIRRING
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Details
|
the mixture was stirred at 60° C. for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate
|
Type
|
ADDITION
|
Details
|
was diluted with ethyl acetate (800 ml)
|
Type
|
WASH
|
Details
|
washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1))
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)NOCCO)C=C(C1F)CN1OCCCC1=O)NC1=C(C=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.93 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |